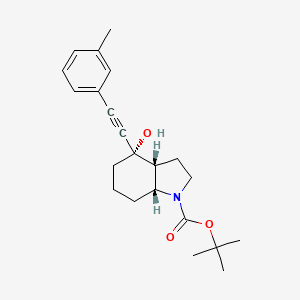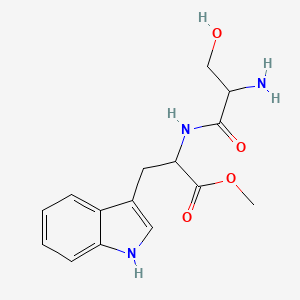
Hexadecanamide, N-(3-aminopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanamide, N-(3-aminopropyl)-, also known as N-(3-aminopropyl)hexadecanamide, is a chemical compound with the molecular formula C19H40N2O. It is a derivative of hexadecanoic acid (palmitic acid) and contains an amide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(3-aminopropyl)- can be synthesized through the reaction of hexadecanoic acid with 1,3-propylenediamine. The reaction typically involves the formation of an amide bond between the carboxyl group of hexadecanoic acid and the amine group of 1,3-propylenediamine. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of Hexadecanamide, N-(3-aminopropyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanamide, N-(3-aminopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Hexadecanamide, N-(3-aminopropyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of Hexadecanamide, N-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The amide and amine functional groups allow it to participate in various biochemical reactions. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanamide: A primary fatty acid amide derived from palmitic acid.
N-(3-aminopropyl)palmitamide: Similar structure but with different chain lengths or substituents.
N-(2-aminopropyl)hexadecanamide: Similar but with a different position of the amine group.
Uniqueness
Hexadecanamide, N-(3-aminopropyl)- is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
4899-97-2 |
|---|---|
Fórmula molecular |
C19H40N2O |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)hexadecanamide |
InChI |
InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)21-18-15-17-20/h2-18,20H2,1H3,(H,21,22) |
Clave InChI |
IHRBDIQRJRJFES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


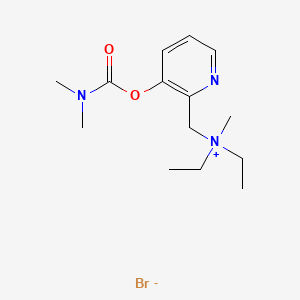

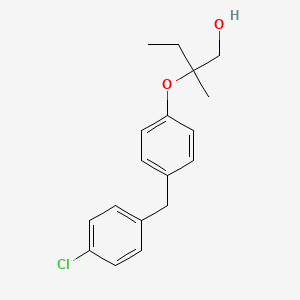
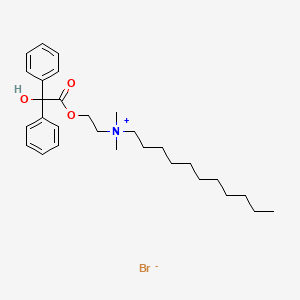
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)

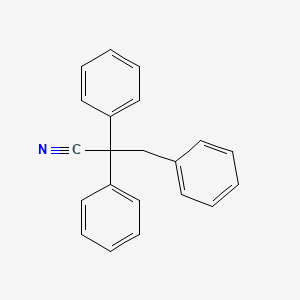
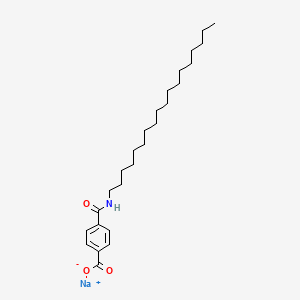

![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
